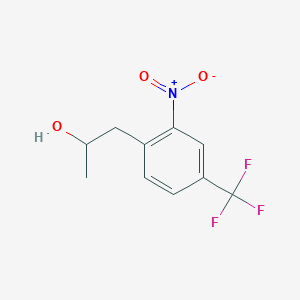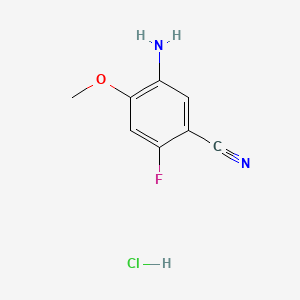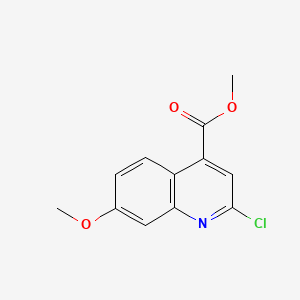
Benzeneethanol,3,4,5-trimethoxy-a-methyl-,(aS)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)-: is a chemical compound with the molecular formula C12H18O4 It is a derivative of benzeneethanol, characterized by the presence of three methoxy groups at the 3, 4, and 5 positions of the benzene ring, and a methyl group at the alpha position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Methylation: The hydroxyl group of the resulting alcohol is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the compound to its corresponding alkane.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: 3,4,5-trimethoxybenzaldehyde, 3,4,5-trimethoxyacetophenone
Reduction: 3,4,5-trimethoxybenzyl alcohol, 3,4,5-trimethoxybenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of methoxy groups on biological activity. It serves as a model compound for understanding the interactions between methoxy-substituted aromatic compounds and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure-activity relationship (SAR) studies help in designing more effective therapeutic agents.
Industry: In the industrial sector, Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- is used in the production of specialty chemicals and intermediates. Its derivatives find applications in the manufacture of fragrances, flavors, and agrochemicals.
作用机制
The mechanism of action of Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- involves its interaction with specific molecular targets. The methoxy groups on the benzene ring enhance its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
- Benzeneethanol, 3,4,5-trimethoxy-
- Phenethylamine, 3,4,5-trimethoxy-a-methyl-
- Benzoic acid, 3,4,5-trimethoxy-, methyl ester
Comparison: Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- is unique due to the presence of the alpha-methyl group, which distinguishes it from other similar compounds. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications. For example, the alpha-methyl group can influence the compound’s reactivity and binding affinity, leading to different outcomes in chemical reactions and biological assays.
属性
分子式 |
C12H18O4 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
(2S)-1-(3,4,5-trimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8,13H,5H2,1-4H3/t8-/m0/s1 |
InChI 键 |
DDGBYZWNOGNCRX-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](CC1=CC(=C(C(=C1)OC)OC)OC)O |
规范 SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


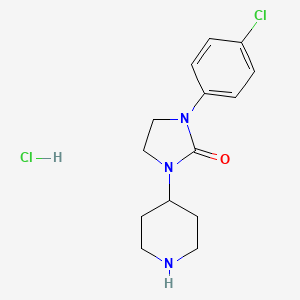
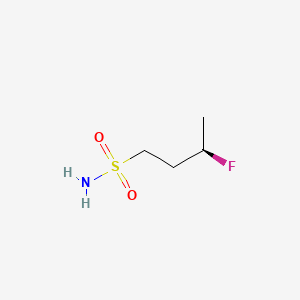
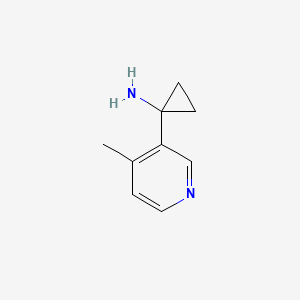
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
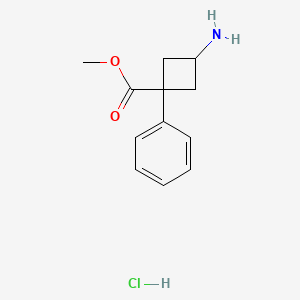
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)
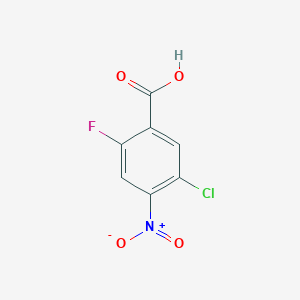
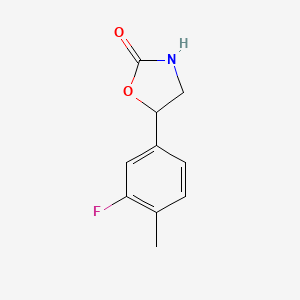

![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
